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Compound of Interest

Compound Name: FT-1518

Cat. No.: B8103293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

activity of FAD-104, a promising fluorinated anthracycline derivative. While the initial query

referenced "FT-1518," our comprehensive literature review indicates that this is likely a

misnomer or internal codename for the well-documented compound FAD-104 and its active

metabolite, FT-ADM. This guide will focus on the established scientific knowledge surrounding

FAD-104.

Discovery and Rationale
FAD-104, chemically known as 7-O-(2,6-dideoxy-2-fluoro-alpha-L-

talopyranosyl)adriamycinone-14-hemipimelate, was developed as part of a research initiative to

synthesize new anthracycline analogs with improved therapeutic profiles.[1] The primary goals

were to enhance antitumor activity and reduce the severe side effects, particularly

cardiotoxicity, associated with clinically used anthracyclines like doxorubicin (DOX).[2]

The core of this approach involved the strategic introduction of a fluorine atom into the sugar

moiety of the anthracycline structure. This modification was intended to modulate the

molecule's biological properties.[3] The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-

talopyranosyl) adriamycinone (FT-ADM) yielded a compound with potent antitumor activity and

lower toxicity, partly due to the strengthening of the glycosidic bond by the 2'-fluoro atom.[1]

However, FT-ADM exhibited poor water solubility. To address this, various hydrophilic groups
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were added at the 14-OH position, leading to the synthesis of the 14-hemipimelate derivative,

FAD-104, which demonstrated both potent antitumor effects and improved solubility.[1]

Synthesis of FAD-104
The synthesis of FAD-104 is a multi-step process that begins with the appropriate aglycone

and a fluorinated sugar donor. While specific, detailed protocols are often proprietary, the

general synthetic strategy involves the glycosylation of a protected doxorubicinone or

daunorubicinone with a functionalized 2-azido fluorinated sugar derivative, followed by

deprotection and subsequent esterification at the C-14 position.

General Synthetic Approach:

A key step in the synthesis of fluorinated anthracyclines is the coupling of the aglycone with a

fluorinated sugar moiety. Various glycosylation protocols have been explored, including the use

of glycosyl chlorides, imidates, and thioglycosides with promoters such as TMSOTf.[4] The

synthesis of the fluorinated sugar itself is a critical precursor step. Following the successful

glycosylation, the protecting groups are removed. The final step in the synthesis of FAD-104

involves the esterification of the 14-hydroxyl group of FT-ADM with pimelic acid to form the 14-

hemipimelate ester.[1]

Mechanism of Action and Signaling Pathway
The primary mechanism of action of anthracyclines involves their interaction with DNA and

topoisomerase II.[5] FAD-104, through its active metabolite FT-ADM, is believed to follow a

similar pathway.

Signaling Pathway of FAD-104/FT-ADM:
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Caption: FAD-104 is converted to its active metabolite FT-ADM, which then exerts its cytotoxic

effects.

FAD-104 itself is a prodrug that undergoes hydrolysis by serum esterases to its active form, FT-

ADM.[6] FT-ADM is then rapidly taken up by cancer cells.[6] Inside the cell, FT-ADM

intercalates into the DNA, leading to the stabilization of the DNA-topoisomerase II cleavable

complex.[5] This action inhibits the re-ligation of the DNA strands, resulting in double-strand

breaks and ultimately triggering apoptosis (programmed cell death).[5]

Quantitative Data
The antitumor activity and toxicity of FAD-104 and its metabolites have been evaluated in

various preclinical models.

Table 1: In Vivo Antitumor Activity of FAD-104 against Mouse L-1210 Leukemia[1]

Compound
Dose (mg/kg/day,
i.p.)

Treatment
Schedule

% Increase in
Lifespan (ILSmax)

FAD-104 6.25 Days 1-9 >448

Adriamycin 1.56 Days 1-9 162

Table 2: Acute Toxicity of FAD-104 in Mice[7]

Compound Route of Administration LD50 (mg/kg)

FAD-104 (ME2303) i.v. ~140

Adriamycin (ADM) i.v. ~20

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings.

In Vitro Cytotoxicity Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1694165/
https://pubmed.ncbi.nlm.nih.gov/1694165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541800/
https://pubmed.ncbi.nlm.nih.gov/3240703/
https://pubmed.ncbi.nlm.nih.gov/3240704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cytocidal activity of FAD-104 and its analogs is typically determined using established

cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay:
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Start: Cancer Cell Culture

Seed cells in 96-well plates

Add serial dilutions of FAD-104/FT-ADM

Incubate for 48-72 hours

Perform Cell Viability Assay
(e.g., MTT, XTT)

Measure Absorbance/
Fluorescence
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End
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Caption: Workflow for determining the in vitro cytotoxicity of FAD-104.
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Protocol:

Cell Culture: Human or murine cancer cell lines (e.g., P388, L-1210) are maintained in

appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and

allowed to attach overnight.

Drug Treatment: A range of concentrations of the test compounds (FAD-104, FT-ADM, and a

reference drug like doxorubicin) are added to the wells.

Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in

a humidified atmosphere with 5% CO2.

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTT or XTT assay.

Data Analysis: The absorbance or fluorescence is measured, and the half-maximal inhibitory

concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Experimental Workflow for In Vivo Antitumor Efficacy Study:
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Start: Animal Model Preparation

Inoculate mice with tumor cells
(e.g., L-1210 leukemia)

Randomize mice into treatment
and control groups

Administer FAD-104/Control
(i.p. or i.v.)

Monitor tumor growth, body weight,
and survival

Collect data on tumor volume
and survival time

Evaluate antitumor efficacy
(%ILS, tumor growth inhibition)

End

Click to download full resolution via product page

Caption: Workflow for assessing the in vivo antitumor efficacy of FAD-104.
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Protocol:

Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.

Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^5 L-1210 leukemia cells)

are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.).

Treatment: Treatment with FAD-104 or a vehicle control is initiated, typically one day after

tumor inoculation. The drug is administered via a specified route (e.g., i.p. or intravenous)

and schedule.

Monitoring: The animals are monitored daily for signs of toxicity, and body weights are

recorded. For solid tumors, tumor dimensions are measured regularly.

Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (%ILS) for

leukemia models or tumor growth inhibition for solid tumor models.

Conclusion
FAD-104 represents a significant advancement in the development of fluorinated

anthracyclines. Its design as a water-soluble prodrug that converts to the highly potent

metabolite FT-ADM addresses some of the limitations of earlier compounds. Preclinical studies

have demonstrated its superior antitumor activity and reduced toxicity compared to doxorubicin.

Further investigation into its clinical potential is warranted to fully elucidate its therapeutic value

in the treatment of various cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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